2-Hydroxy-10-methylacridin-9(10H)-one
Description
Structure
3D Structure
Properties
CAS No. |
16584-55-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-hydroxy-10-methylacridin-9-one |
InChI |
InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16)6-7-13(11)15/h2-8,16H,1H3 |
InChI Key |
IKFQUBOBDBNGOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established and Novel Synthetic Routes to Acridin-9(10H)-ones
The formation of the acridin-9(10H)-one skeleton is the foundational step in the synthesis of its derivatives. Both long-established and contemporary methods are employed to build this tricyclic system.
The most conventional and widely used method for synthesizing the acridone (B373769) core is the intramolecular cyclization of an N-phenylanthranilic acid precursor. orgsyn.org This process typically involves heating the precursor in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.orgrsc.orgjuniperpublishers.com
The necessary N-phenylanthranilic acid precursors are themselves synthesized through a copper-catalyzed condensation reaction known as the Ullmann condensation. This involves reacting an o-halobenzoic acid (like o-chlorobenzoic acid) with an appropriately substituted aniline (B41778) in the presence of a base such as potassium carbonate. orgsyn.orgrsc.org
Another established route is the Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid at high temperatures (200–270°C) using a Lewis acid catalyst like zinc chloride. nih.govyoutube.com These ring-closing reactions are fundamentally intramolecular nucleophilic substitutions that form the central heterocyclic ring. youtube.com
Table 1: Comparison of Classical Acridone Synthesis Precursors
| Precursor Type | Key Reactants | Typical Catalyst/Conditions | Reaction Name |
|---|---|---|---|
| N-Phenylanthranilic Acid | o-Chlorobenzoic Acid + Aniline | H₂SO₄ or PPA, Heat | Ullmann Condensation followed by Cyclization |
| Diphenylamine | Diphenylamine + Carboxylic Acid | ZnCl₂, High Heat | Bernthsen Synthesis |
In recent years, more sophisticated and efficient methods for constructing the acridone core have been developed to overcome the often harsh conditions of classical routes. These modern approaches offer improvements in yield, substrate scope, and operational simplicity.
Palladium-catalyzed reactions have emerged as a powerful tool. One such method involves the dual C-H carbonylation of commercially available diarylamines, using Co₂(CO)₈ as a solid and safer source of carbon monoxide. organic-chemistry.org Another innovative strategy is the oxidative annulation of isatins with 2-(trimethylsilyl)aryl triflates, promoted by tert-butyl hydroperoxide. organic-chemistry.org
Multi-component reactions provide a streamlined approach to complex molecules. A cerium(IV)-catalyzed three-component reaction of chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization, yields dihydroacridinones which can be subsequently aromatized. nih.govresearchgate.net A modular synthesis has also been reported that utilizes the photo-excitation of o-alkyl nitroarenes to generate key amine intermediates, which then undergo a copper-mediated cascade annulation to form the acridine core. chemistryviews.org
Targeted Functionalization and Analog Design
Once the acridone core is formed, it can be modified to produce a vast array of analogs. Targeted functionalization at the nitrogen atom and on the carbocyclic rings allows for the fine-tuning of the molecule's properties.
Introducing substituents at the N-10 position is a key derivatization strategy. The direct N-alkylation of the acridone nitrogen is challenging due to its weak basicity. researchgate.net Therefore, the reaction typically requires strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in anhydrous solvents such as dimethylformamide (DMF). researchgate.nettandfonline.com The use of protic solvents is generally avoided as they can lead to the formation of intramolecular hydrogen bonds that reduce reactivity. tandfonline.com
To improve yields and moderate reaction conditions, phase-transfer catalysis (PTC) is often employed, with tetrabutylammonium (B224687) bromide (TBAB) being a common catalyst. tandfonline.comtandfonline.com For N-arylation, copper-catalyzed Ullmann amination reactions between the acridone and an aryl bromide have proven effective for linking groups like triphenylamine (B166846) or carbazole (B46965) to the nitrogen atom. rsc.orgnih.govresearchgate.net
Table 2: Selected N-Alkylation/Arylation Methods for Acridone
| Method | Reagents | Key Conditions | Typical Substituent |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | Anhydrous DMF | Alkyl groups |
| Phase-Transfer Catalysis | Alkyl Halide, Base (e.g., K₂CO₃), PTC (e.g., TBAB) | Biphasic system or solid support | Alkyl groups |
| Ullmann Amination | Aryl Bromide, Copper Catalyst, Ligand | High temperature | Aryl groups |
Functionalization is not limited to the nitrogen atom; the carbocyclic rings of the acridone system are also amenable to substitution, allowing for extensive structural diversification. researchgate.net A common and versatile strategy involves the initial halogenation of the acridone ring, followed by well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. rsc.org
The carbonyl group at the C-9 position also serves as a handle for derivatization. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) to form a C=C double bond, effectively extending the conjugation of the system. researchgate.net The position and electronic nature of these substituents are critical in determining the final properties of the molecule. researchgate.net
There is a significant trend towards developing more environmentally benign synthetic routes for acridone and its derivatives. Microwave-assisted organic synthesis has become a prominent tool in this area, offering dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. ijcce.ac.irias.ac.inproquest.com
Microwave irradiation has been successfully applied to nearly all aspects of acridone chemistry, including the initial ring-closing condensation, N-alkylation, and subsequent derivatizations. nih.govtandfonline.com Many of these procedures are performed under solvent-free ("dry media") conditions, where reactants are adsorbed onto a solid support like alumina, further enhancing the green credentials of the synthesis. tandfonline.comresearchgate.net The use of milder and recyclable catalysts, such as p-toluenesulphonic acid (p-TSA) as a replacement for corrosive Lewis acids in the Bernthsen reaction, is another key aspect of green acridone synthesis. tandfonline.com Some protocols have even been developed using water as the reaction solvent, representing a significant step forward in sustainable chemistry. ijcce.ac.ir
Synthesis of Advanced Acridone Conjugates and Assemblies
Building upon the core acridone structure, chemists have developed strategies to synthesize more complex conjugates and assemblies. These advanced architectures are designed to impart specific functions, such as enhanced light-emitting properties, therapeutic potential, or utility in molecular sensing.
Synthesis of Boron-Containing Acridone Chelates
The incorporation of boron into organic molecules, particularly heterocycles, has gained significant attention in medicinal chemistry. mdpi.comresearchgate.net Boron-containing compounds, such as those with boronic acid moieties, have found applications as therapeutic agents. mdpi.comnih.gov In the context of acridine derivatives, which are structurally related to acridones, conjugates with cobalt bis(dicarbollide), a boron-rich cluster, have been synthesized. mdpi.comnih.gov
One synthetic route involves a "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, to link a cobalt bis(dicarbollide)-based alkyne to an azido-functionalized acridine. mdpi.comnih.gov This approach allows for the creation of 1,2,3-triazole-linked conjugates. The initial step is the preparation of a novel 9-azidoacridine (B1194597) derivative. mdpi.comnih.gov These boronated acridine derivatives are being explored for their potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. mdpi.com The rationale is that the acridine moiety can act as a DNA-intercalating agent, delivering the boron cluster to the nucleus of cancer cells. mdpi.com
Integration into Thermochemiluminescent (TCL) Systems
Acridone derivatives are key components in the development of thermochemiluminescent (TCL) systems. TCL is a process where a molecule, when heated, decomposes to produce light. nih.gov Acridine-containing 1,2-dioxetanes are a class of compounds that exhibit TCL at relatively low temperatures (below 100 °C). nih.govacs.org
The synthesis of these systems involves creating a library of acridone derivatives with various substitution patterns, such as the introduction of one or more methyl groups onto the acridine ring. nih.govacs.org These substituted acridones are then converted into their corresponding 1,2-dioxetane (B1211799) derivatives. acs.org Research has shown that the substitution pattern significantly affects the TCL properties. For instance, the introduction of methyl groups can lower the activation energy of the thermochemiluminescent reaction. nih.govacs.org Specifically, tri- and tetramethyl-substituted acridones have demonstrated higher fluorescence quantum yields, leading to significantly lower limits of detection in imaging experiments compared to the unsubstituted parent compound. nih.govacs.org These TCL labels can be incorporated into organically modified silica (B1680970) nanoparticles (ORMOSIL NPs) for signal amplification in ultrasensitive bioassays. researchgate.net
Table 1: Effect of Methyl Substitution on Acridone Fluorescence
| Compound | Substitution | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Unsubstituted Acridone | None | Lower |
| Trimethyl-substituted Acridone | 3 Methyl groups | 0.48 - 0.52 nih.govacs.org |
Formation of Donor-Acceptor Architectures
The inherent electronic properties of the acridone core make it an excellent scaffold for building donor-acceptor (D-A) type molecules. rsc.org These architectures are of great interest for applications in organic electronics and as fluorescent probes. rsc.orgmdpi.com The synthesis of these systems often involves attaching electron-donating and electron-accepting groups to the acridone nucleus. rsc.orgnih.gov
One strategy involves the N-alkylation of the acridone, followed by bromination at the 2 and 7 positions. rsc.org These positions can then be functionalized, for example, through a Heck coupling reaction with vinylpyridines, which act as electron acceptors. mdpi.com Another approach uses the Buchwald-Hartwig amination to introduce electron-donating aryl amine groups at the 2 and 7 positions of the acridone core. rsc.org The resulting D-A-D triads exhibit intramolecular charge transfer (ICT) transitions, which are sensitive to the solvent environment. rsc.orgnih.gov The ketone derivative of one such system was found to be highly solvatochromic, with its emission color changing significantly with the polarity of the solvent. rsc.orgnih.gov These properties make them promising candidates for use as hole-transporting materials in optoelectronic devices. rsc.org
Table 2: Electrochemical Properties of Acridone-Based Donor-Acceptor Molecules
| Compound Type | Key Functional Groups | HOMO Energy Level (eV) | LUMO Energy Level (eV) |
|---|---|---|---|
| Diaryl-substituted diaminoacridones | Diaryl amines | -4.95 to -5.11 rsc.org | -2.36 to -2.56 rsc.org |
| Ethynylaniline-acridone | Ethynylaniline donors | ~0.35 V vs Fc/Fc+ (Oxidation) nih.gov | N/A |
Regioselective Functionalization Approaches
Controlling the position of functionalization on the acridone ring system is crucial for fine-tuning its properties. While the acridine scaffold has been the subject of several studies on regioselective C-H bond functionalization, these methods provide insights applicable to acridone synthesis. nih.govrsc.orgrsc.org The challenge lies in the differing reactivity of the various positions on the heterocyclic ring. nih.gov
For the related acridine system, protocols have been developed for the regioselective arylation and alkylation at the C-4 and C-9 positions using organozinc reagents with transition metal catalysts. nih.govrsc.orgrsc.org A nickel-based catalyst can direct functionalization to the 4-position, whereas a rhodium catalyst promotes C-9 selectivity. rsc.org For acridones specifically, selective synthesis of π-extended derivatives has been achieved through a sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a palladium-catalyzed intramolecular arylation. acs.org This allows for the construction of either angular or linear fused aromatic systems onto the acridone core, leading to derivatives with distinct photophysical properties dependent on their molecular structure. acs.org The use of directing groups is another powerful strategy to achieve regioselectivity in the functionalization of heterocyclic systems. nih.gov
Chemical Reactivity and Mechanistic Elucidation
Fundamental Reaction Pathways
The reactivity of 2-Hydroxy-10-methylacridin-9(10H)-one is characterized by the interplay of its functional groups. The electron-donating nature of the hydroxyl group and the nitrogen atom influences the electron density distribution across the aromatic rings, making the compound susceptible to a range of reactions.
The oxidation and reduction chemistry of this compound is of significant interest due to the presence of the redox-active phenol (B47542) group and the acridone (B373769) nucleus. Phenolic compounds are known to be effective antioxidants, and their redox properties are crucial in various chemical and biological processes. nih.gov
The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxyl radicals. In the case of this compound, oxidation would likely initiate at the hydroxyl group, leading to a resonance-stabilized radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the extensive aromatic system of the acridone core. Further oxidation can lead to the formation of quinone-like structures. youtube.com The redox potential of this compound is a key parameter in determining its antioxidant capacity and its potential role in electron transfer reactions. While specific electrochemical data for this compound is not extensively documented, the redox behavior of similar phenolic compounds, such as acetosyringone, has been studied, revealing their capacity to act as pro-signaling molecules that can be activated by oxidation. nih.gov
Reduction of the acridone system, on the other hand, would likely target the carbonyl group at the 9-position. Reduction of the C9-carbonyl would yield a secondary alcohol. The conditions required for such a reduction would depend on the choice of reducing agent, with stronger reagents being necessary to overcome the aromatic stabilization of the acridone core.
Table 1: Postulated Redox Reactions of this compound
| Reaction Type | Initial Functional Group | Probable Product(s) | Reagent/Condition |
| Oxidation | Phenolic Hydroxyl | Phenoxyl Radical, Quinone-like species | Mild Oxidizing Agent (e.g., Fe³⁺) |
| Reduction | Carbonyl (C9) | Secondary Alcohol | Strong Reducing Agent (e.g., NaBH₄) |
This table is based on the general reactivity of phenolic and acridone compounds.
The aromatic rings of this compound are susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being directed by the existing substituents.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.org Therefore, electrophiles are expected to attack the positions ortho and para to the hydroxyl group on the A-ring. The N-methyl group also influences the electron density of the heterocyclic system. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For instance, nitration would likely introduce a nitro group at the 1 or 3-position. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: While aromatic rings are generally resistant to nucleophilic attack, substitution can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.org In the case of this compound, the presence of the electron-donating hydroxyl group makes nucleophilic aromatic substitution on the A-ring less favorable. However, the acridone system itself can undergo nucleophilic attack under forcing conditions or if suitable leaving groups are present on the ring system. For instance, if a halogen were present on the acridone core, it could potentially be displaced by a strong nucleophile.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Electrophile | Predicted Position of Substitution |
| Nitration | NO₂⁺ | 1- or 3-position |
| Halogenation | Br⁺, Cl⁺ | 1- or 3-position |
| Sulfonation | SO₃ | 1- or 3-position |
This table is based on the directing effects of the hydroxyl group in electrophilic aromatic substitution.
Photochemical and Radiolytic Transformations
The extended π-system of this compound makes it a candidate for interesting photochemical transformations. The absorption of UV or visible light can promote the molecule to an excited state, from which it can undergo various reactions.
Acridine (B1665455) derivatives have been shown to participate in photocatalytic oxygenation reactions. For example, the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine, a precursor to the acridone core, has been studied in the presence of manganese porphyrins. nih.govnih.govnih.gov In these systems, the acridine derivative can be oxidized by molecular oxygen under visible light irradiation to yield the corresponding acridone. nih.govnih.govnih.gov The mechanism often involves the formation of radical intermediates and reactive oxygen species. While specific studies on this compound are limited, it is plausible that it could act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to generate singlet oxygen or other reactive oxygen species. These species could then go on to oxidize other substrates.
Many aromatic compounds are susceptible to photodegradation upon exposure to ultraviolet radiation. nih.gov The degradation pathways can be complex, involving hydroxylation, ring-opening, and mineralization to carbon dioxide and water. The presence of a hydroxyl group on the aromatic ring can influence the degradation pathway. For polycyclic aromatic hydrocarbons (PAHs), photodegradation can be a significant environmental fate process. wikipedia.org The degradation of this compound under UV irradiation would likely proceed through the formation of hydroxylated intermediates, followed by further oxidation and ring cleavage. The exact nature of the degradation products would depend on the specific conditions, such as the wavelength of light and the presence of other reactive species like oxygen.
Environmental Transformation Pathways and Chemical Fate (Academic Perspective)
From an academic standpoint, the environmental fate of this compound would be determined by a combination of its chemical properties and environmental conditions. Acridone alkaloids are naturally occurring compounds found in various plants. genome.jpwikipedia.org Their presence in the environment is therefore expected.
Mass Balance and Transformation Pathway Elucidation:Without degradation studies, there is no information regarding the transformation products or the overall mass balance of this compound following degradation processes.
This lack of specific data underscores a potential area for future research in the field of medicinal or materials chemistry, where understanding the stability and degradation of acridone derivatives is crucial for their potential applications.
Advanced Structural Characterization and Spectroscopic Analysis
Elucidation of Molecular Structure in Complex Systems
Specific studies utilizing high-resolution NMR to analyze derivatives of 2-Hydroxy-10-methylacridin-9(10H)-one are not available in the reviewed literature. While NMR is a principal technique for structural elucidation in acridone (B373769) alkaloids, research detailing its application for derivatization of this specific compound could not be found.
There is a lack of published research on the transformation products of this compound identified through mass spectrometry. This technique is crucial for identifying metabolites and degradation products, but specific fragmentation patterns and transformation pathways for this compound have not been documented.
X-Ray Crystallography for Solid-State Structure and Supramolecular Interactions
A definitive crystal structure for this compound, determined by X-ray crystallography, is not available in public databases or the scientific literature.
Without a determined crystal structure, a detailed analysis of the intermolecular forces, such as hydrogen bonding and π-stacking interactions specific to the solid state of this compound, cannot be performed.
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Specific infrared (IR) and Raman spectroscopy studies, including detailed vibrational band assignments for this compound, are not present in the surveyed literature. Such analysis would provide insight into the compound's functional groups and bonding characteristics, but the necessary experimental data is currently unavailable.
Photophysical Properties and Spectroscopic Behavior
Absorption and Emission Characteristics
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Fluorescence and Luminescence Emission Profiling
Similarly, detailed fluorescence and luminescence emission profiles for 2-Hydroxy-10-methylacridin-9(10H)-one could not be located. Studies on related compounds, such as 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates, show fluorescence emission in the blue-green part of the electromagnetic spectrum. However, the precise emission characteristics are highly dependent on the substitution pattern and the solvent environment.
Quantum Yield Determinations
No experimental data for the fluorescence quantum yield of this compound has been reported. For context, derivatives like 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates exhibit moderate quantum yields, ranging from 8% to 45% in toluene. The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, and its value for the 2-hydroxy isomer is a key missing piece of its photophysical puzzle.
Stokes Shift Analysis and Mechanistic Implications
Without both absorption and emission maxima, a calculation of the Stokes shift for this compound is not possible. The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, provides insights into the structural and electronic changes that occur in the excited state. Related 1-hydroxyacridone derivatives are known to exhibit large Stokes shifts, on the order of 4300 cm⁻¹, which is often indicative of significant geometric relaxation or excited-state intramolecular proton transfer (ESIPT).
Time-Resolved Spectroscopy and Decay Kinetics
Fluorescence Lifetime Measurements
Specific fluorescence lifetime measurements for this compound are absent from the available literature. For similar compounds, such as the 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates, fluorescence decay times have been measured to be in the range of 5 to 15 nanoseconds in toluene. This parameter is fundamental to understanding the dynamics of the excited state.
Excited State Dynamics
The excited-state dynamics of acridone (B373769) derivatives are complex and involve several competing deactivation pathways from the electronically excited state. For acridine (B1665455) itself, the lifetime of the first electronically excited state is very short in the gas phase, limiting its fluorescence. nih.gov However, the introduction of substituents and interaction with solvent molecules can significantly alter these dynamics. nih.gov
Upon photoexcitation of this compound, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax through several pathways:
Fluorescence: Radiative decay back to the ground state, emitting a photon. The efficiency of this process is described by the fluorescence quantum yield. For some tri- and tetramethyl-substituted acridones, fluorescence quantum yields can be as high as 0.48–0.52. nih.govacs.org
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀). This is often a dominant deactivation pathway in many organic molecules.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁). Acridinium (B8443388) derivatives, upon chemical triggering, form an excited acridone that can emit light. nih.gov
Excited State Intramolecular Proton Transfer (ESIPT): In molecules with appropriate functional groups, such as the hydroxyl group in this compound, an intramolecular proton transfer can occur in the excited state. This process can lead to the formation of a tautomeric species with different emission properties, often resulting in dual fluorescence. However, the feasibility of ESIPT is highly dependent on the solvent environment. rsc.orgresearchgate.net In some systems, like 3-hydroxychromone, ESIPT is less favorable in the gas phase compared to in solution. rsc.orgresearchgate.net
The presence of the N-methyl group can also influence the excited-state dynamics by altering the electronic distribution and steric factors within the molecule. nih.govresearchgate.net Theoretical studies on N-methyl substituted alloxazines have shown that such functionalization can impact the reorganization energy and the balance between radiative and non-radiative decay pathways. nih.govresearchgate.net
The following table outlines the key parameters related to the excited-state dynamics of acridone derivatives, providing a basis for understanding the behavior of this compound.
| Parameter | Description | Typical Values for Acridone Derivatives |
| Fluorescence Lifetime (τf) | The average time the molecule spends in the excited singlet state before returning to the ground state. | ~0.5 ns to 10 ns mdpi.comnih.gov |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | 0.01 to 0.87, highly dependent on substitution and solvent mdpi.com |
| Rate of Intersystem Crossing (kISC) | The rate at which the molecule transitions from the excited singlet state to the excited triplet state. | Varies significantly with molecular structure and environment. |
| Rate of Internal Conversion (kIC) | The rate of non-radiative decay from a higher to a lower electronic state of the same spin multiplicity. | Often competes with fluorescence and ISC. |
Note: The values presented are illustrative and based on data for related acridone and other heterocyclic compounds. Specific experimental values for this compound are not available in the cited literature.
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in wavelength in response to a change in the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. nih.gov For polar molecules like this compound, an increase in solvent polarity is expected to lead to a stabilization of both the ground and excited states, but the degree of stabilization may differ.
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a bathochromic (red) shift in the emission spectrum. wikipedia.org This is common for molecules with intramolecular charge transfer (ICT) character.
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will result in a hypsochromic (blue) shift. wikipedia.org
The hydroxyl and carbonyl groups in this compound can participate in hydrogen bonding with protic solvents, further influencing its photophysical properties. Hydrogen bonding can alter the energy levels of the electronic states and affect the rates of non-radiative decay processes. The spectral properties of naphthalimide derivatives, for instance, are highly sensitive to the polarity of their environment and can be quenched by water. mdpi.com
The table below illustrates the expected solvatochromic shifts for this compound in a range of solvents with varying polarities.
| Solvent | Polarity Index | Expected Absorption Shift | Expected Emission Shift |
| n-Hexane | 0.1 | Reference | Reference |
| Toluene | 2.4 | Minor Red Shift | Minor Red Shift |
| Chloroform | 4.1 | Moderate Red Shift | Moderate Red Shift |
| Acetone | 5.1 | Significant Red Shift | Significant Red Shift |
| Methanol | 6.6 | Strong Red Shift | Strong Red Shift |
| Water | 10.2 | Strongest Red Shift | Strongest Red Shift, possible quenching |
Note: The expected shifts are qualitative and based on the principles of solvatochromism applied to the structure of this compound. The magnitude of the shifts can be influenced by specific solvent-solute interactions.
Thermochemiluminescence (TCL) Properties and Mechanism
Thermochemiluminescence (TCL) is a process where a substance, upon gentle heating, decomposes to produce light. nih.govacs.org This phenomenon is characteristic of certain thermally unstable molecules, such as 1,2-dioxetanes. Acridine derivatives have been utilized as the luminescent reporters in TCL systems. The mechanism generally involves the thermal decomposition of a high-energy precursor, often a 1,2-dioxetane (B1211799), which leads to the formation of an electronically excited acridone derivative. This excited species then relaxes to the ground state via the emission of a photon.
The introduction of methyl groups onto the acridine ring has been shown to significantly influence the TCL properties. nih.govacs.org Specifically, methyl substituents can lower the activation energy of the thermochemiluminescent reaction. nih.govacs.org This is advantageous as it allows for light emission at lower temperatures. nih.govacs.org Furthermore, certain methylation patterns can enhance the fluorescence quantum yield of the resulting acridone, leading to a brighter TCL emission. nih.govacs.org
The general mechanism for the thermochemiluminescence of an acridine-containing 1,2-dioxetane is as follows:
Thermal Activation: The 1,2-dioxetane precursor is heated, providing the necessary activation energy for the decomposition reaction.
Decomposition: The strained four-membered ring of the 1,2-dioxetane breaks, typically forming two carbonyl-containing fragments.
Formation of Excited State: One of the decomposition products is the acridone derivative (in this case, it would be this compound) in an electronically excited singlet state (S₁).
Light Emission: The excited acridone derivative relaxes to its ground state (S₀) by emitting a photon, resulting in the observed thermochemiluminescence.
The properties of this compound, with its hydroxyl and methyl substituents, would likely contribute to a TCL system with specific emission characteristics, influenced by the electronic effects of these groups on the acridone core.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on solving the Schrödinger equation and are fundamental for understanding the electronic structure and reactivity of molecules. For acridone (B373769) derivatives, these calculations are crucial for interpreting spectroscopic data and predicting chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of acridone systems. By approximating the electron density of the molecule, DFT can accurately determine its most stable three-dimensional structure (geometry optimization) and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In studies on the closely related N-methylacridone, DFT calculations have been employed to determine its ground-state geometry and electronic characteristics. acs.org The planarity of the acridone core is a key feature, with all atoms of the tricyclic system generally lying within the same plane. jocpr.com The introduction of a hydroxyl group at the C2 position and a methyl group at the N10 position can induce subtle changes in this planarity and electronic distribution.
The HOMO and LUMO energies are critical indicators of a molecule's reactivity. For acridone derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient acridone core. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests higher reactivity. researchgate.net DFT calculations on aklavinone (B1666741), a molecule with multiple hydroxyl and keto groups similar to the subject compound, show that tautomeric forms can have significantly different HOMO-LUMO gaps, affecting their stability and reactivity. researchgate.net
Table 1: Representative Calculated Electronic Properties of Acridone Analogues using DFT
| Compound/Tautomer | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Aklavinone (Tautomer 1) | RB3LYP/6-31G(d,p) | -6.01 | -3.12 | 2.89 | researchgate.net |
| Aklavinone (Tautomer 2) | RB3LYP/6-31G(d,p) | -5.79 | -3.38 | 2.41 | researchgate.net |
This table presents data for aklavinone to illustrate how DFT is used to analyze the electronic properties of related complex molecules. The values demonstrate the sensitivity of electronic structure to molecular form.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the excited-state properties of molecules, such as their UV-visible absorption and fluorescence emission spectra. These calculations can determine the energies of electronic transitions between the ground state and various excited states (e.g., S₁, T₁).
For N-methylacridone, a close structural analogue of 2-Hydroxy-10-methylacridin-9(10H)-one, theoretical calculations have been instrumental in assigning its complex photoelectron spectra. acs.org By combining DFT, TD-DFT, and multireference configuration interaction methods, researchers have calculated the adiabatic transition energies for the lowest excited singlet (S₁) and triplet (T₁) states. acs.org The calculated Franck-Condon spectra, which simulate the vibrational structure of electronic transitions, have proven essential for interpreting the experimental results. acs.org These studies show that theoretical predictions can accurately model the red-shift in absorption and emission observed when extending the π-system of the acridone core. acs.org
Table 2: Experimental and Calculated Adiabatic Transition Energies for N-Methylacridone (NM-AC)
| Transition | Experimental Energy (eV) | Calculated Energy (eV) | Method | Source |
|---|---|---|---|---|
| S₀ → T₁ | 2.68 ± 0.03 | 2.75 | DFT/MRCI | acs.org |
This table showcases the strong agreement between experimental measurements and theoretical predictions for the electronic transitions in N-methylacridone, highlighting the accuracy of computational methods.
Computational chemistry is crucial for mapping out reaction pathways and understanding the energetics involved. Transition state theory allows for the calculation of the energy barrier (activation energy) that must be overcome for a reaction to occur. ox.ac.uk Using DFT methods, such as M06-2X, scientists can locate the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.net
For this compound, this type of analysis would be valuable for studying potential reactions like keto-enol tautomerization, where the hydrogen from the hydroxyl group could migrate to the carbonyl oxygen. DFT calculations could determine the relative stabilities of the two tautomers and the energy barrier for their interconversion. researchgate.net Distortion-interaction analysis at the transition state can further break down the energy barrier into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. researchgate.net This provides a detailed understanding of the factors controlling the reaction rate. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its movement and conformational changes over time. By solving Newton's equations of motion for all atoms in the system, MD simulations reveal the dynamic behavior of the molecule and its interactions with its environment.
In studies of other complex molecules, MD simulations have shown that even small chemical modifications, analogous to the hydroxyl group on the acridone ring, can lead to significant changes in local and global conformation. deepdyve.comnih.gov For example, simulations of histone variants show that single amino acid substitutions can alter the dynamics of loops and interaction patterns, which has functional consequences. nih.gov Similarly, MD simulations of this compound could elucidate how the hydroxyl group affects the flexibility of the ring system and its potential interactions with biological targets.
A key strength of MD simulations is their ability to model the interactions between a molecule and its surroundings, such as solvent molecules or a biological receptor, at an atomistic level. nih.gov For this compound, the hydroxyl group and the carbonyl oxygen are capable of forming hydrogen bonds.
MD simulations can be used to study the hydrogen bonding patterns between the molecule and water, providing insights into its solubility and stability in aqueous environments. nih.gov Furthermore, if the molecule is studied in the context of a biological target, such as DNA or a protein, MD simulations can identify the specific interactions—like hydrogen bonds, π-π stacking, and van der Waals forces—that stabilize the complex. nih.govnih.gov This information is critical for understanding the molecular basis of the compound's activity. For instance, simulations of damaged DNA show that a modified base can trigger significant conformational transitions due to the formation of new hydrogen bonds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most powerful and widely used computational methods in drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Molecular docking, on the other hand, predicts the preferred orientation of a molecule when bound to a specific target, providing a snapshot of the intermolecular interactions that stabilize the complex. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, a wealth of research on closely related acridone derivatives provides a strong framework for understanding its potential interactions and activities.
Prediction of Molecular Interactions with Biological Targets (In Silico)
The planar tricyclic system of the acridone scaffold is a well-known DNA intercalator, and many of its derivatives have been investigated for their anticancer properties, which are often linked to their ability to interact with DNA and DNA-associated enzymes like topoisomerases. rsc.orgnih.gov Molecular docking studies on various acridone derivatives have consistently demonstrated their ability to bind to DNA and inhibit the function of topoisomerase I and II. ijpsjournal.comnih.gov
In silico investigations have also been crucial in understanding the mechanisms of multidrug resistance (MDR) and how acridone derivatives might overcome it. Molecular docking studies have explored the interactions of acridones with efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP). nih.gov These studies suggest that acridone derivatives can act as substrates or inhibitors of these pumps, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents. nih.gov For instance, docking of acridone derivatives into the active sites of P-gp and O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein, has revealed significant binding affinities, suggesting a potential role in reversing drug resistance in glioma. nih.gov
The following table summarizes representative findings from molecular docking studies on various acridone derivatives, illustrating the types of biological targets and the nature of the predicted interactions.
| Acridone Derivative Class | Biological Target | Key Predicted Interactions | Reference |
| Acridone-1,2,3-triazole hybrids | Dihydropteroate synthase (DHPS) in MRSA | Hydrogen bonding and hydrophobic interactions | bohrium.com |
| N10-substituted acridones | Calf Thymus DNA (CT-DNA) | High binding affinity, particularly for derivatives with electron-donating groups | iajpr.com |
| Tetracyclic acridones | HT29 and 2VWD cancer cell line proteins | Interactions with neutral amino acids via carbonyl groups | nih.gov |
| Bis-acridone analogues | Topoisomerase I and IIα | Vander Waals interactions, pi-pi stacking, alkyl interactions, and conventional hydrogen bonds | ijpsjournal.com |
| Acridine (B1665455)/sulfonamide hybrids | Topoisomerase I and II | Interaction with active site residues | nih.gov |
These studies collectively indicate that this compound, by virtue of its acridone core, is likely to exhibit significant interactions with DNA and topoisomerase enzymes. The presence of the hydroxyl and methyl groups would further modulate these interactions, a hypothesis that can be readily tested using molecular docking simulations.
Elucidation of Structure-Function Relationships
QSAR studies on acridone derivatives have been instrumental in elucidating the specific structural features that govern their biological activity. These studies typically involve the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and their correlation with experimentally determined activities, such as cytotoxicity or enzyme inhibition.
For example, a QSAR study on a series of phenylamino-acridine derivatives identified the importance of topological and physicochemical parameters in modeling their DNA binding affinity. researchgate.net The study found that molar refractivity and certain indicator variables, representing the presence or absence of specific structural features, were significant contributors to the predictive models. researchgate.net Another QSAR analysis of substituted bis[(acridine-4-carboxamide)propyl]methylamines revealed that spatial descriptors, particularly Jurs descriptors which encode information about the charge distribution on the molecular surface, play a crucial role in predicting their inhibitory activity against murine Lewis lung carcinoma cells. nih.gov This suggests that polar interactions are a primary driving force for the binding of these compounds. nih.gov
Furthermore, research on imidazoacridinones and triazoloacridinones has successfully employed connected QSAR and Quantitative Structure-Retention Relationship (QSRR) strategies to predict their ability to stabilize the secondary structure of DNA. nih.gov Such models can forecast the biological activity of new acridone derivatives in silico, without the need for initial biological screening. nih.gov
The key takeaways from these QSAR studies on acridone analogues are summarized below:
| Acridone Series | Key Findings from QSAR Analysis | Reference |
| Phenylamino-acridines | Topological and physicochemical parameters, particularly molar refractivity, are key for modeling DNA binding affinity. | researchgate.net |
| Bis[(acridine-4-carboxamide)propyl]methylamines | Spatial (Jurs) descriptors are critical, indicating the importance of polar interactions for anticancer activity. | nih.gov |
| Imidazoacridinones and Triazoloacridinones | Connected QSAR/QSRR models can predict DNA interaction ability based on structural and chromatographic data. | nih.gov |
| Benzo[b]acronycine derivatives | The energy gap between HOMO and LUMO, net charges on specific atoms, and the hydrophobicity of substituents are major factors influencing antitumor activity. | worldscientific.com |
These findings strongly suggest that a dedicated QSAR study on a series of derivatives of this compound would be highly valuable. By systematically modifying the substitution pattern and correlating the resulting structural changes with biological activity, a predictive model could be developed to guide the synthesis of analogues with enhanced potency and selectivity.
Ab Initio and Advanced Simulation Techniques
Beyond the established methods of QSAR and molecular docking, more advanced computational techniques are emerging that offer unprecedented levels of detail and predictive power. These methods, rooted in first-principles quantum mechanics and sophisticated simulation algorithms, are pushing the boundaries of what can be achieved in computational chemistry.
Nanoreactor Simulations for Discovery of New Reaction Pathways
Ab initio nanoreactor simulations represent a cutting-edge approach for discovering novel chemical reactions and pathways without any prior assumptions about the reaction coordinates or elementary steps. nih.govresearchgate.net In this method, a collection of molecules is placed in a virtual "nanoreactor," and their dynamic evolution is simulated using first-principles molecular dynamics. By applying external forces or high temperatures, the system is driven to explore a wide range of chemical transformations, revealing both expected and entirely new reaction mechanisms. ijpsjournal.comnih.gov
While this technique has not yet been specifically applied to this compound, its potential is significant. For example, nanoreactor simulations could be employed to:
Explore the metabolism of this compound: By simulating the compound in the presence of models for metabolic enzymes (e.g., cytochrome P450s), it may be possible to predict its metabolic fate and identify potential reactive metabolites.
Discover novel synthetic routes: By starting with simpler precursors, a nanoreactor simulation could uncover new, more efficient, or environmentally friendly pathways to synthesize the acridone core structure.
Investigate degradation pathways: Understanding how the molecule breaks down under various conditions (e.g., photolytically, thermally) is crucial for assessing its environmental impact and stability.
The insights gained from such simulations could provide invaluable guidance for both synthetic chemists and toxicologists.
Integration with Machine Learning for Property Prediction
The integration of machine learning (ML) with computational chemistry is revolutionizing the prediction of molecular properties. nih.gov ML models can be trained on large datasets of chemical structures and their corresponding experimental or computationally derived properties. aalto.finih.gov Once trained, these models can predict the properties of new, unseen molecules with remarkable speed and accuracy.
For this compound, a machine learning approach could be used to predict a wide array of properties, including:
Physicochemical properties: Solubility, lipophilicity (logP), pKa, and melting point are all critical parameters in drug development that can be accurately predicted by ML models. nih.govresearchgate.net
Biological activities: ML models can be trained to predict various biological activities, such as binding affinity to a specific target, cytotoxicity against a panel of cancer cell lines, or even complex endpoints like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov
Spectroscopic properties: Machine learning can also be used to predict spectroscopic data, such as NMR and mass spectra, which can aid in structure elucidation and compound identification. aalto.fi
The power of this approach lies in its ability to learn complex, non-linear relationships between chemical structure and properties that may not be immediately obvious to human researchers. nih.gov As more high-quality data on acridone derivatives becomes available, the development of highly predictive machine learning models for this class of compounds is an increasingly feasible and exciting prospect.
Molecular Recognition and Mechanistic Investigations in Biological Systems in Vitro Models
Interactions with Nucleic Acids (DNA and RNA)
The study of how small molecules interact with DNA and RNA is fundamental to understanding their potential as therapeutic agents or as tools in molecular biology. For many acridone-based compounds, these interactions are a primary mechanism of their biological activity.
DNA Binding Mechanisms (e.g., Intercalation)
A thorough review of scientific literature and chemical databases reveals no specific studies investigating the DNA binding mechanisms of 2-Hydroxy-10-methylacridin-9(10H)-one. While the planar aromatic structure of the acridone (B373769) core is suggestive of potential DNA intercalation for compounds of this class, there is no direct experimental evidence to confirm or characterize such an interaction for this particular molecule. Theoretical studies on related compounds, such as 9-hydroxyellipticine, have utilized molecular dynamics simulations to investigate intercalative binding, but similar analyses for this compound are not available. rsc.orgfda.gov
Determination of Binding Constants and Thermodynamics (In Vitro)
There are no published in vitro studies that determine the binding constants or thermodynamic parameters of the interaction between this compound and DNA or RNA. Consequently, data regarding the affinity, stoichiometry, and energetic favorability of its binding to nucleic acids are not available.
Enzymatic Inhibition Studies (e.g., Topoisomerase I and II Inhibition)
No specific enzymatic inhibition studies for this compound concerning topoisomerase I or topoisomerase II have been found in the public domain. While topoisomerase inhibition is a known mechanism for some anticancer agents, there is no data to suggest that this compound possesses this activity. epa.govepa.govnist.gov
Enzyme and Protein Interaction Studies
The interaction of small molecules with enzymes and other proteins is a critical area of research for drug discovery and development. This subsection reviews the available information on the interaction of this compound with specific enzymes.
Inhibition Kinetics against Specific Enzymes (e.g., MARK4, Cholinesterases, Cathepsins)
A comprehensive search of the scientific literature did not yield any studies on the inhibition kinetics of this compound against MARK4, cholinesterases, or cathepsins. Therefore, key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against these enzymes are unknown.
Elucidation of Binding Sites and Modes (e.g., Docking, Site-Directed Mutagenesis on Enzymes)
There are no published molecular docking studies, site-directed mutagenesis experiments, or other structural biology analyses that elucidate the binding site or mode of interaction of this compound with any enzyme or protein. Such studies are essential for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors. sigmaaldrich.comfishersci.ca
Substrate Specificity and Reaction Mechanisms with Enzymes (e.g., Alkaline Phosphatase, Aldehyde Oxidase)
The interaction of acridone derivatives with metabolic enzymes is a key area of investigation. Aldehyde oxidase (AO), a cytosolic enzyme belonging to the molybdo-flavoenzymes, is significant in the metabolism of various nitrogen-containing heterocyclic compounds. nih.govnih.gov This enzyme plays a crucial role in the clearance of drugs that contain aldehydes and N-containing heterocyclic fragments. nih.gov
Studies have shown that acridine-based compounds can be substrates for AO. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide is metabolized at the C9 position to yield the corresponding 9(10H)-acridone metabolite. nih.govacs.org Density functional theory (DFT) calculations on a model compound, 4-methylacridine, support this experimental finding, showing that oxidation at the C9 position has the lowest transition state energy (153.7 kJ/mol) compared to other carbon positions (170.0–190.0 kJ/mol), making it the most favorable site for metabolism. nih.govacs.org This suggests that the acridone scaffold itself is a target for AO-mediated oxidation.
While the general substrate class for aldehyde oxidase includes N-containing heterocycles, specific kinetic data and reaction mechanisms for this compound with this enzyme are not detailed in the available research.
Regarding alkaline phosphatase (AP), these enzymes are known to hydrolyze a wide variety of phosphate (B84403) monoesters and can also catalyze transphosphorylation reactions. nih.gov They are homodimeric enzymes requiring two zinc ions and one magnesium ion in each catalytic site for activity. nih.gov While mammalian alkaline phosphatases exhibit broad substrate specificity, detailed studies on the specific interaction or substrate specificity of this compound with alkaline phosphatase are not presently available in the reviewed literature.
Cellular-Level Mechanistic Investigations (In Vitro Cell Line Models)
Investigations into Cellular Proliferation and Viability in Cell Lines
The effects of 10-substituted hydroxy-10H-acridin-9-ones on cellular proliferation have been evaluated, particularly in the context of hyperproliferative skin disorders. A study investigating a series of these compounds as potential antipsoriatic agents utilized the human keratinocyte cell line HaCaT to determine their antiproliferative activity. nih.gov
The antiproliferative effects were assessed to understand how these compounds might inhibit excessive cell growth. nih.gov To ensure that the observed effects were due to specific antiproliferative action rather than general cytotoxicity, the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, was measured. nih.gov The results indicated that the novel acridone derivatives did not induce significant membrane damage. nih.gov
One of the most potent compounds identified in this study was a derivative featuring an N-methyl group and a 1,3-dihydroxy arrangement on the acridone scaffold, which exhibited an IC₅₀ value comparable to the established antipsoriatic drug, anthralin. nih.gov This highlights the potential of the substituted acridone structure to inhibit keratinocyte hyperproliferation. nih.gov
Table 1: Antiproliferative Activity of a Key Acridone Derivative
| Compound Description | Cell Line | Assay | Key Finding |
|---|---|---|---|
| Acridone with N-methyl group and 1,3-dihydroxy substitution | Human Keratinocyte (HaCaT) | Antiproliferation Assay | IC₅₀ value was comparable to that of anthralin. nih.gov |
Induction of Specific Cellular Processes (e.g., Apoptosis)
While detailed studies on the induction of apoptosis specifically by this compound are limited in the provided sources, research on other structurally distinct compounds offers insight into the mechanisms by which small molecules can trigger programmed cell death. For example, a study on the beta-diketone 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) demonstrated its ability to induce apoptosis in human epidermoid carcinoma A431 cells. nih.gov
The apoptotic process initiated by HMDB was shown to be mediated through the generation of reactive oxygen species (ROS). nih.gov This early ROS production led to subsequent events including the release of cytochrome c from mitochondria, activation of caspases, and ultimately, DNA fragmentation. nih.gov The study suggested that HMDB creates an oxidative cellular environment that causes irreparable DNA damage, thereby triggering the apoptotic cascade. nih.gov Although this data pertains to a different class of compounds, it illustrates a potential pathway for inducing apoptosis that could be explored for acridone derivatives.
Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For the 10-substituted hydroxy-10H-acridin-9-one series, SAR studies have been conducted to delineate the structural features that govern their antiproliferative activity against human keratinocytes. nih.gov
These studies focused on the impact of the substituent at the N-10 position of the acridone scaffold. It was discovered that modifying this N-substituent significantly influences the compound's biological effect. nih.gov Specifically, the introduction of a benzyl (B1604629) group at the 10-position led to compounds with inhibitory activity against keratinocyte growth in the low micromolar range. nih.gov
The SAR analysis culminated in the identification of a particularly potent derivative. A compound that combined an N-methyl group at the 10-position with a 1,3-dihydroxy substitution pattern on the acridone ring was found to be the most effective inhibitor of keratinocyte hyperproliferation in the tested series. nih.gov Its potency was noted to be comparable to that of anthralin, a standard therapy for psoriasis. nih.gov This demonstrates that both the nature of the N-substituent and the hydroxylation pattern on the acridone core are critical determinants of the antiproliferative activity of this class of compounds. nih.gov
Table 2: Structure-Activity Relationship Highlights for 10-substituted hydroxy-10H-acridin-9-ones
| Structural Feature | Biological Effect | Reference |
|---|---|---|
| N-substitution on the acridone scaffold | Provides agents devoid of radical-producing properties, unlike anthralin. nih.gov | nih.gov |
| Benzyl substitution at the N-10 position | Yields keratinocyte growth inhibitory activity in the low micromolar range. nih.gov | nih.gov |
Advanced Applications in Materials Science and Analytical Chemistry
Fluorescent Probes and Chemosensors
The inherent fluorescence of the acridone (B373769) core is central to its use in developing probes and chemosensors. These sensors are designed to detect and quantify specific analytes, often with high sensitivity and selectivity, by modulating the fluorescence output upon interaction with the target molecule.
The design of fluorescent probes based on scaffolds like acridone relies on several key photophysical principles to achieve selective detection. These mechanisms translate the binding of an analyte into a measurable optical signal. General strategies include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT). nih.gov
In a typical PET-based sensor, the fluorophore (such as an acridone derivative) is linked to a receptor unit that can bind the target analyte. In the 'off' state, the fluorescence of the acridone is quenched by electron transfer from the receptor. Upon binding the analyte, this PET process is inhibited, 'turning on' the fluorescence. rsc.org For instance, a benzo-coumarin based probe demonstrated a significant fluorescence enhancement for nitric oxide detection through a PET mechanism. rsc.org Similarly, a probe for nitric oxide can be designed where a fluorophore is quenched by a transition-metal complex; the introduction of NO displaces the fluorophore, restoring its emission. nih.govdovepress.com
FRET is another powerful strategy, particularly for creating ratiometric probes which offer built-in self-calibration by measuring the ratio of two different emission bands. nih.gov A FRET-based sensor would involve pairing the acridone fluorophore with another dye. The distance or orientation between the two changes upon analyte binding, altering the FRET efficiency and thus the ratio of their emissions. This principle has been used in acridinium-fluorescein constructs where efficient energy transfer occurs from the excited acridone to fluorescein. nih.gov
The 2-hydroxy and 10-methyl groups on the specified acridone compound can be chemically modified to attach specific receptor units tailored for a desired analyte, thereby enabling selective detection based on these established principles.
Time-resolved fluorescence measurements add another dimension to sensing by analyzing the fluorescence lifetime of the probe rather than just its intensity. This technique is less susceptible to artifacts like probe concentration and excitation light intensity. Acridine (B1665455) and its derivatives are well-suited for such applications due to their distinct excited-state dynamics. researchgate.net
The fluorescence lifetime of a probe can be altered upon interaction with an analyte. For example, time-resolved fluorescence quenching experiments have been used to study the interaction between acridine derivatives and various quenchers, revealing the dynamics of the quenching process. researchgate.net In the context of imaging, probes with long-lived fluorescence are particularly valuable. Acridone derivatives designed as thermally activated delayed fluorescence (TADF) molecules exhibit both a short-lived prompt fluorescence and a long-lived delayed fluorescence. scut.edu.cnrsc.org The delayed component, with lifetimes in the microsecond range, is highly sensitive to the local environment and can be used for time-gated imaging to reduce background autofluorescence from biological samples. scut.edu.cn
By designing a 2-Hydroxy-10-methylacridin-9(10H)-one-based probe where analyte binding modulates its excited-state lifetime, it becomes a candidate for advanced time-resolved sensing and imaging applications.
Nitric oxide (NO) is a critical signaling molecule in many physiological and pathological processes, making its detection a significant area of research. nih.gov Fluorescent probes are a primary tool for this purpose due to their high sensitivity and spatiotemporal resolution. core.ac.uk A common strategy for NO detection involves using a fluorophore in conjunction with a metal complex, typically copper(II). The fluorescence is initially quenched by the paramagnetic metal. NO reduces Cu(II) to Cu(I), which is diamagnetic, thereby restoring fluorescence in a "turn-on" response. nih.gov While specific probes using this compound for NO have not been detailed, the acridone scaffold is an excellent candidate to serve as the fluorophore in such a system.
Another successful mechanism involves the NO-induced chemical transformation of the probe. For example, some probes react with NO to form a highly fluorescent triazole derivative, leading to a dramatic increase in emission intensity. rsc.org The reactivity of the aromatic rings and the hydroxyl group on the this compound core could potentially be harnessed for similar reaction-based sensing of reactive species like nitric oxide.
| Analyte | Sensing Strategy | Potential Role of Acridone Scaffold |
| Nitric Oxide (NO) | Metal-complex displacement (e.g., Cu(II)/Cu(I) redox couple) | Serves as the core fluorophore whose emission is quenched by the metal complex and restored by NO. nih.govnih.gov |
| Reaction-based (e.g., formation of a new fluorescent species) | The acridone structure undergoes a chemical reaction with NO, leading to a change in its fluorescent properties. rsc.org |
Organic Electronic Materials
Acridine and acridone derivatives are increasingly recognized for their utility in organic electronic devices, especially organic light-emitting diodes (OLEDs). Their rigid structure, high thermal stability, and tunable electronic properties make them suitable for various roles within the device architecture. nih.govmdpi.com
Acridone-based molecules have been successfully developed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.govresearchgate.net In a host-guest system, the host material constitutes the bulk of the emissive layer and facilitates charge transport, while the guest (dopant) is the light-emitting species. An effective host must have a high triplet energy to prevent energy loss from the phosphorescent or TADF dopant.
Researchers have designed host materials by linking acridone to other moieties like carbazole (B46965), creating molecules with high thermal stability and balanced charge-transport properties. nih.govresearchgate.net For example, the material 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz) served as a host in a green phosphorescent OLED that achieved a high external quantum efficiency (EQE) of 25.2% and exhibited very low efficiency roll-off at high brightness. nih.gov Similarly, acridine-pyrimidine based compounds have been used as hosts for blue TADF emitters, a particularly challenging area in OLED research. rsc.org
The this compound structure provides a fundamental building block for such materials. The hydroxyl group offers a site for further functionalization to fine-tune the electronic properties and optimize performance within an OLED device.
Hole transport materials (HTMs) are a critical component in OLEDs and perovskite solar cells, responsible for efficiently injecting and transporting positive charge carriers (holes) to the emissive layer. mdpi.com Materials based on the acridine scaffold have emerged as promising HTMs. mdpi.com
Key requirements for an HTM include suitable frontier molecular orbital energy levels (specifically the HOMO level for hole injection), high hole mobility, and good thermal stability. mdpi.com Acridine derivatives, such as those incorporating triphenylamine (B166846) or carbazole units, have been synthesized and shown to perform exceptionally well as HTMs. mdpi.com For instance, a material named TPA-2ACR, based on a dimethyl acridine and triphenylamine core, was used as the HTM in a yellow phosphorescent OLED, resulting in an excellent EQE of 21.59%, significantly outperforming the device based on the standard TAPC material. mdpi.com The rigid and planar structure of the acridone core contributes to efficient intermolecular π-π stacking, which can facilitate charge transport. The 2-hydroxy substituent on the target compound could further enhance intermolecular interactions and film-forming properties, which are beneficial for HTM performance.
Analytical Reagents and Assays
The rigid, planar structure and inherent fluorescence of the acridone core are fundamental to its application in developing sensitive analytical methods. Derivatives of 10-methylacridin-9(10H)-one are particularly notable for their use in chemiluminescence-based detection.
Chemiluminescent Assays for Nucleophiles
Acridinium (B8443388) salts are well-established chemiluminescent labels. The reaction mechanism leading to light emission involves the formation of an electronically excited state of 10-methylacridin-9(10H)-one. Specifically, precursors like the 9-cyano-10-methylacridinium cation can react with various nucleophiles. researchgate.net Following this initial reaction, treatment with a peroxide (such as OOH⁻) in a basic medium initiates a substitution reaction. researchgate.net This process leads to the formation of an unstable intermediate that decomposes, yielding 10-methyl-9-acridone in an electronically excited state. researchgate.net The relaxation of this excited molecule to its ground state is accompanied by the emission of light, or chemiluminescence. researchgate.net
The intensity of the emitted light is directly proportional to the concentration of the nucleophile, allowing for highly sensitive detection. researchgate.net This principle forms the basis for quantitative assays for a wide range of nucleophilic species. researchgate.net While the primary research focuses on the 10-methylacridin-9(10H)-one as the light-emitting species, the introduction of a hydroxyl group at the C-2 position, as in this compound, can modulate the electronic properties of the acridone system, potentially influencing the efficiency and wavelength of the chemiluminescence.
Quantitative Detection Methodologies
Beyond its role in chemiluminescent assays for other substances, 10-methylacridin-9(10H)-one itself can be quantified using established analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. sielc.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric acid or formic acid for mass spectrometry compatibility) can effectively separate and quantify 10-methylacridin-9(10H)-one. sielc.com This liquid chromatography method is versatile, scalable for preparative separations to isolate impurities, and suitable for pharmacokinetic studies. sielc.com These methodologies are directly applicable to this compound, with adjustments to the separation conditions to account for the increased polarity imparted by the hydroxyl group.
Catalytic Applications
The application of acridone derivatives extends into the field of catalysis, particularly photocatalysis. Although specific studies on the catalytic activity of this compound are not prevalent, research on related acridone and quinacridone (B94251) compounds demonstrates their potential. Appropriately functionalized quinacridones have been investigated as photocatalysts. rsc.org The electron donor-acceptor properties inherent in many acridone derivatives make them suitable for applications in photovoltaic cells and as active layers in organic field-effect transistors (OFETs), which rely on catalytic processes at a molecular level. rsc.org The synthesis of various acridone alkaloids is often pursued due to their significant biological activities, which are a result of their interaction with biological catalysts (enzymes). acs.org
Corrosion Inhibition Studies
Acridine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. mdpi.com Their efficacy stems from the presence of aromatic rings, π-systems, and heteroatoms (like nitrogen and oxygen) that can adsorb onto the metal surface, creating a protective barrier. mdpi.comelectrochemsci.org The mechanism often involves the inhibitor blocking the active sites on the metal. electrochemsci.orgresearchgate.net
Studies on acridin-9(10H)-one, the parent compound of the target molecule, show that it functions as a mixed-type inhibitor for carbon steel in 1.0 M HCl. electrochemsci.orgresearchgate.net Its adsorption on the steel surface is spontaneous and follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. electrochemsci.org The process is predominantly chemisorption, where strong coordinate bonds are formed between the inhibitor molecule and the metal surface. electrochemsci.orgresearchgate.net
A closely related compound, 2,10-dimethylacridin-9(10H)-one (DMA), has been studied as a corrosion inhibitor for C38 steel in 0.5 M H₂SO₄. psu.edu The results demonstrated that DMA is a very effective, mixed-type inhibitor, with its inhibition efficiency increasing with concentration. psu.edu The presence of the electron-donating methyl group at the C-2 position enhances the adsorption process. Given that the hydroxyl group in this compound is also an electron-donating group, it is expected to exhibit strong corrosion inhibition properties.
The table below summarizes key findings from electrochemical studies on acridone derivatives.
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (η%) | Technique |
|---|---|---|---|---|---|
| Acridin-9(10H)-one | Carbon Steel | 1.0 M HCl | 10⁻³ M | 94.7 | Weight Loss |
| Acridin-9(10H)-one | Carbon Steel | 1.0 M HCl | 10⁻³ M | 93.0 | EIS |
| 2,10-dimethylacridin-9(10H)-one | C38 Steel | 0.5 M H₂SO₄ | 10⁻³ M | 93.4 | Weight Loss |
| 2,10-dimethylacridin-9(10H)-one | C38 Steel | 0.5 M H₂SO₄ | 10⁻³ M | 92.5 | Potentiodynamic Polarization |
| 2,10-dimethylacridin-9(10H)-one | C38 Steel | 0.5 M H₂SO₄ | 10⁻³ M | 91.7 | EIS |
Data sourced from references electrochemsci.orgresearchgate.netpsu.edu. EIS: Electrochemical Impedance Spectroscopy.
Supramolecular Chemistry and Materials Design
The rigid and planar geometry of the acridone core makes it an excellent building block in supramolecular chemistry and for the design of advanced materials. researchgate.net By chemically modifying the acridone skeleton, researchers can fine-tune its electronic, electrochemical, and photophysical properties. rsc.org
The synthesis of donor-acceptor (D-A) type molecules based on acridone is a common strategy in materials design. rsc.org For instance, attaching electron-donating groups like carbazole or phenoxazine (B87303) to the acridone acceptor unit allows for control over the ionization potential and electron affinity of the resulting material. rsc.org Such compounds are investigated for their use in organic light-emitting diodes (OLEDs), where their luminescent properties are paramount. rsc.orggoogle.com
The crystal engineering of acridone derivatives reveals how non-covalent interactions govern their solid-state assembly. In a related compound, 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one, the molecules are linked into a three-dimensional network through C—H⋯O hydrogen-bonding interactions. nih.gov The planarity of the acridone system facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic materials. These principles of molecular self-assembly are central to designing materials with specific optical and electronic functions. The presence of the hydroxyl group and the N-methyl group in this compound provides sites for hydrogen bonding, enabling the formation of predictable supramolecular architectures. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of acridone (B373769) derivatives is an area of continuous innovation, with researchers moving beyond traditional methods to more efficient and sustainable approaches. jocpr.comrsc.org Future efforts will likely focus on the development of novel synthetic strategies that offer higher yields, greater purity, and access to a wider range of structural diversity.
One promising direction is the use of microwave-assisted organic synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of related heterocyclic compounds. nih.gov For instance, the cyclization of m-terphenyl-derived aminoesters to form 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones has been successfully achieved using microwave irradiation. nih.gov
Another area of exploration is the development of one-pot sequential reactions and multi-component reactions . These methods are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing waste and purification steps. A recent example is the synthesis of the acridone derivative AcridPy through a one-pot sequential Heck cross-coupling reaction followed by in situ electrocyclization and oxidation. rsc.orgnih.gov
The application of photoredox catalysis also presents a novel avenue for the synthesis of acridone derivatives. rsc.org This method uses visible light to initiate chemical reactions, offering a greener alternative to traditional catalytic systems.
| Synthetic Methodology | Key Advantages | Example Application (Related Compounds) |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Cyclization to form 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov |
| One-Pot Sequential Reactions | Increased efficiency, reduced waste. | Synthesis of AcridPy via Heck cross-coupling and electrocyclization. rsc.orgnih.gov |
| Multi-Component Reactions | High atom economy, simplified procedures. | Ce(IV)-catalyzed three-component reaction to form dihydroacridinones. nih.gov |
| Photoredox Catalysis | Green and sustainable approach. | Late-stage functionalization of acridinium (B8443388) salts. rsc.org |
Advanced Computational Design of Acridone Analogs
Computational chemistry is becoming an indispensable tool in the design of new molecules with tailored properties. For acridone analogs, computational methods can predict their biological activity, photophysical characteristics, and interaction with various targets. nih.govmdpi.com
Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to study the interaction of acridone derivatives with biological macromolecules such as DNA and proteins. nih.govnih.gov These simulations can provide detailed insights into the binding modes and affinities of the ligands, guiding the design of more potent and selective compounds. For example, computational studies on acridine (B1665455) hybrid derivatives have been used to understand their interactions with human topoisomerase IIB. nih.gov
Quantum-chemical calculations can be employed to predict the electronic and photophysical properties of novel acridone analogs. mdpi.com This allows for the in-silico design of molecules with specific fluorescence characteristics, making them suitable for applications in sensing and imaging.
Future research will likely involve the use of machine learning and artificial intelligence to screen large virtual libraries of acridone analogs, accelerating the discovery of new lead compounds for various applications.
| Computational Method | Application in Acridone Research | Example |
| Molecular Docking | Predicting binding modes and affinities with biological targets. | Studying the interaction of acridone derivatives with topoisomerase II. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of acridone-target complexes. | Investigating the stability of acridine-DNA complexes. nih.gov |
| Quantum-Chemical Calculations | Predicting electronic and photophysical properties. | Designing acridone analogs with specific fluorescence properties. mdpi.com |
Development of Multifunctional Acridone-Based Systems
The inherent fluorescence of the acridone core makes it an excellent platform for the development of multifunctional systems that can be used for both sensing and imaging. acs.orgacs.org Researchers are exploring the synthesis of acridone derivatives that can act as "multiple-in-one" molecular probes. acs.org
A notable example is the development of 10-methyl-2-amino-acridone (MAA), which exhibits electrochemistry, two-photon fluorescence, and photoelectrochemical activity. acs.orgacs.org Such multifunctional molecules have the potential to be used in dual-modal detection strategies, which can help to avoid false positive and negative results. acs.orgnih.gov
Future work in this area will focus on designing acridone-based systems that can respond to multiple stimuli or detect several analytes simultaneously. This could involve integrating the acridone scaffold with other functional moieties to create sophisticated molecular sensors and logic gates.
Integration with Nanotechnology for Advanced Probes and Materials
The synergy between acridone derivatives and nanotechnology opens up new possibilities for creating advanced materials and probes. researchgate.net Acridone-based compounds can be incorporated into or onto nanomaterials to enhance their properties and create novel functionalities.
For instance, acridone derivatives have been used in conjunction with copper oxide nanoparticles (CuO NPs) in the development of aptasensors for the detection of exosomes. nih.gov In this system, the acridone derivative acts as a signal probe, and its interaction with the nanoparticles allows for sensitive detection.
Furthermore, the self-assembly of surfactant-like acridone derivatives can lead to the formation of fluorescent organic nanoparticles with aggregation-induced emission (AIE) properties. semanticscholar.org These nanoparticles have potential applications in cellular imaging.
Future research will likely explore the use of acridone-nanomaterial hybrids in areas such as targeted drug delivery, photodynamic therapy, and the development of novel optical and electronic materials.
| Nanotechnology Integration | Application | Example |
| Nanoparticle-Based Sensors | Enhanced detection sensitivity. | Acridone-CuO NP aptasensor for exosome detection. nih.gov |
| Fluorescent Organic Nanoparticles | Cellular imaging. | Self-assembled surfactant-like acridone derivatives with AIE. semanticscholar.org |
| Nanocrystal Synthesis | Precursors for luminescent nanocrystals. | Use in the preparation of AgInS2 nanocrystals. researchgate.net |
Deeper Mechanistic Insights into Molecular Interactions (In Vitro)
A fundamental understanding of how acridone derivatives interact with their molecular targets at a mechanistic level is crucial for their rational design and application. nih.govnih.gov In vitro studies provide a controlled environment to investigate these interactions in detail.
The planar structure of the acridone ring allows it to intercalate into DNA, a property that has been extensively studied. nih.govnih.gov Future research will likely focus on elucidating the specific interactions of novel acridone analogs with different DNA and RNA structures, such as G-quadruplexes, which are implicated in cancer. rsc.orgnih.gov
Acridone derivatives are also known to inhibit various enzymes. nih.govamsterdamumc.nl In vitro enzyme inhibition assays are essential for determining the potency and selectivity of new analogs. For example, acridine derivatives have been evaluated for their inhibitory activity against topoisomerase IIB. nih.gov
Advanced biophysical techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry will continue to be vital tools for characterizing the binding thermodynamics and kinetics of acridone derivatives with their biological targets. nih.gov
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-10-methylacridin-9(10H)-one, and how can purity be optimized?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions. For example, derivatives like 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one are synthesized via refluxing precursors in polyphosphoric acid, followed by purification using column chromatography with silica gel and ethyl acetate/hexane mixtures . Purity optimization requires monitoring by thin-layer chromatography (TLC) and spectroscopic validation (¹H/¹³C NMR, IR). Adjusting reaction time, temperature, and stoichiometric ratios of substituents (e.g., methoxy groups) can mitigate side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and substituent positions (e.g., distinguishing aromatic vs. aliphatic protons).
- X-ray crystallography : For resolving bond lengths, angles, and conformational distortions (e.g., screw-boat puckering in the dihydrobenzene ring, as seen in related acridinones ).
- IR spectroscopy : To identify functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹).
Crystallographic data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) is standard for validating molecular geometry .
Q. How is the biological activity of this compound evaluated in preliminary assays?
Initial screenings focus on cytotoxicity (MTT assay), antioxidant capacity (DPPH radical scavenging), and enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies). Dose-response curves and IC₅₀ values are calculated using nonlinear regression. Negative controls and reference standards (e.g., ChemFaces CFN99297 for acridinone derivatives) ensure assay reliability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported substituent effects on bioactivity?
Conflicting bioactivity data (e.g., varying IC₅₀ values for similar derivatives) often arise from differences in crystal packing or intermolecular interactions. For example, hydrogen bonding (O–H···N) and π-π stacking in 10-Hydroxy-10-(thiazol-2-ylmethyl)phenanthren-9-one derivatives influence solubility and bioavailability . Refinement of anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis can quantify these interactions, linking structural features to observed activity discrepancies .
Q. What methodologies are employed to optimize reaction yields for halogenated analogues?
Halogenation (e.g., introducing chloro or fluoro groups) requires careful control of electrophilic substitution conditions. For 2-chloroacridin-9(10H)-one, chlorination agents like POCl₃ or N-chlorosuccinimide are used under inert atmospheres. Yield optimization involves quenching side reactions (e.g., over-halogenation) by adjusting reagent equivalents and monitoring via LC-MS .
Q. How do computational methods complement experimental data in mechanistic studies?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic attack. Molecular docking simulations (AutoDock Vina) model interactions with biological targets (e.g., DNA topoisomerases), explaining structure-activity relationships observed in vitro .
Q. What strategies validate the thermal stability of acridinone derivatives for drug formulation?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) measure melting points and decomposition profiles. For example, acridin-9(10H)-ones exhibit melting enthalpies of ~443–450 J/g, with stability influenced by substituent electronegativity (e.g., methoxy vs. hydroxy groups) . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .
Methodological Considerations
Q. How are analytical methods validated for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standardized using:
Q. What protocols address low solubility in pharmacological assays?
Co-solvents (DMSO ≤ 1% v/v), β-cyclodextrin inclusion complexes, or nanoemulsions improve aqueous solubility. Dynamic light scattering (DLS) monitors particle size (<200 nm) for nanosuspensions .
Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in reported biological activities of structural analogues?
Systematic meta-analysis of substituent effects (e.g., electron-donating vs. withdrawing groups) and assay conditions (e.g., cell lines, incubation times) is critical. For instance, 1,3-dihydroxy-4-methoxy derivatives show higher cytotoxicity in MCF-7 cells than unsubstituted acridinones due to enhanced intercalation with DNA .
Q. What statistical approaches are recommended for dose-response studies?
Nonlinear regression (four-parameter logistic model) in GraphPad Prism or R packages (drc) calculates EC₅₀/IC₅₀ values. Outlier removal (Grubbs’ test) and ANOVA with Tukey’s post hoc test ensure robust inter-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
